Cas no 2171915-35-6 (5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acid)

5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2171915-35-6
- 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid
- EN300-1629528
- 5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acid
-
- インチ: 1S/C11H16O4/c1-2-4-11(8(12)13)7-10(5-3-6-10)9(14)15-11/h2-7H2,1H3,(H,12,13)
- InChIKey: GRHXPFHUMQNWGA-UHFFFAOYSA-N
- SMILES: O1C(C2(CC1(C(=O)O)CCC)CCC2)=O
計算された属性
- 精确分子量: 212.10485899g/mol
- 同位素质量: 212.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- XLogP3: 1.8
5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629528-500mg |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 500mg |
$1728.0 | 2023-09-22 | ||
Enamine | EN300-1629528-1000mg |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 1000mg |
$1801.0 | 2023-09-22 | ||
Enamine | EN300-1629528-10000mg |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 10000mg |
$7742.0 | 2023-09-22 | ||
Enamine | EN300-1629528-0.5g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 0.5g |
$1728.0 | 2023-07-10 | ||
Enamine | EN300-1629528-0.05g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 0.05g |
$1513.0 | 2023-07-10 | ||
Enamine | EN300-1629528-0.1g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 0.1g |
$1585.0 | 2023-07-10 | ||
Enamine | EN300-1629528-10.0g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 10.0g |
$7742.0 | 2023-07-10 | ||
Enamine | EN300-1629528-1.0g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 1.0g |
$1801.0 | 2023-07-10 | ||
Enamine | EN300-1629528-2.5g |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 2.5g |
$3530.0 | 2023-07-10 | ||
Enamine | EN300-1629528-50mg |
5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid |
2171915-35-6 | 50mg |
$1513.0 | 2023-09-22 |
5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acid 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
5-oxo-7-propyl-6-oxaspiro3.4octane-7-carboxylic acidに関する追加情報
Introduction to 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS No. 2171915-35-6)
5-Oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS No. 2171915-35-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and functional groups, holds potential for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The chemical structure of 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid is defined by its spirocyclic framework, which consists of a seven-membered ring fused to a four-membered ring through a common carbon atom. The presence of an oxo group at the C5 position and a carboxylic acid group at the C7 position imparts distinct reactivity and biological activity to the molecule. Additionally, the propyl substituent at the C7 position further influences its physicochemical properties and biological interactions.
In terms of synthesis, several methods have been reported for the preparation of 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid. One notable approach involves the intramolecular cyclization of a suitable precursor, followed by oxidation and carboxylation steps. This method offers high yields and good selectivity, making it suitable for large-scale production. Recent advancements in catalytic methods have also improved the efficiency and sustainability of the synthesis process.
The biological activity of 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. Additionally, it has been found to induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2.
One of the key areas of interest is the potential application of 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown promising results, with the compound effectively reducing inflammation and tissue damage in animal models. These findings suggest that it could be a valuable therapeutic agent for managing chronic inflammatory conditions.
In the context of cancer therapy, 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid has shown selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. Its mechanism of action involves inducing DNA damage and disrupting cell cycle progression, leading to cell death. These properties make it a promising candidate for further development as an anticancer drug.
Beyond its therapeutic potential, 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid has also been explored for its use as a chemical probe in biological research. Its unique structure and functional groups allow it to interact with specific biomolecules, providing insights into cellular processes and signaling pathways. This makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets.
The safety profile of 5-oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid is another critical aspect that has been investigated in preclinical studies. Toxicology assessments have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further studies are needed to fully evaluate its safety in humans.
In conclusion, 5-Oxo-7-propyl-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS No. 2171915-35-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it a valuable candidate for further development as a therapeutic agent for inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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